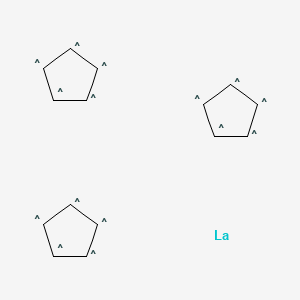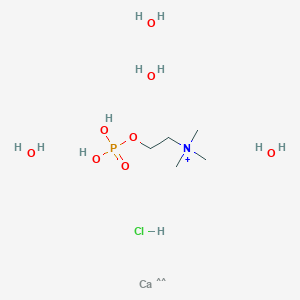
Phosphocholine calcium tetrahydrate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphocholine chloride calcium salt tetrahydrate, Sigma Grade, is a chemical compound with the molecular formula CaO3POCH2CH2N(Cl)(CH3)3·4H2O and a molecular weight of 329.73 g/mol . It is also known by several synonyms, including calcium phosphorylcholine chloride, choline chloride phosphate calcium salt, and phosphorylcholine chloride calcium salt . This compound is widely used in various scientific research applications due to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
Phosphocholine chloride calcium salt tetrahydrate can be synthesized through the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction typically involves the use of an aqueous solution and is carried out at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphocholine chloride calcium salt tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
化学反応の分析
Types of Reactions
Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce choline and calcium phosphate.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving phosphocholine chloride calcium salt tetrahydrate include water for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the hydrolysis of phosphocholine chloride calcium salt tetrahydrate are choline and calcium phosphate . Substitution reactions yield various derivatives depending on the nucleophile used .
科学的研究の応用
Phosphocholine chloride calcium salt tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of phosphorylated compounds.
Biology: Employed in the study of cell membrane phospholipids and their functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials.
作用機序
The mechanism of action of phosphocholine chloride calcium salt tetrahydrate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with cell membrane phospholipids, influencing membrane structure and function . The compound can also act as a precursor for the synthesis of other biologically active molecules .
類似化合物との比較
Phosphocholine chloride calcium salt tetrahydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
O-Phosphorylethanolamine: Another phosphorylated compound used in similar applications.
L-α-Glycerophosphorylcholine: A related compound with different biological functions.
Phosphorylcholine (trimethyl-d9) chloride calcium salt: A deuterated analog used in specialized research.
Phosphocholine chloride calcium salt tetrahydrate stands out due to its specific interactions with cell membrane phospholipids and its versatility in various scientific research applications .
特性
分子式 |
C5H24CaClNO8P+ |
|---|---|
分子量 |
332.75 g/mol |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/p+1 |
InChIキー |
YFRZEXLBVHTMGV-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.Cl.[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


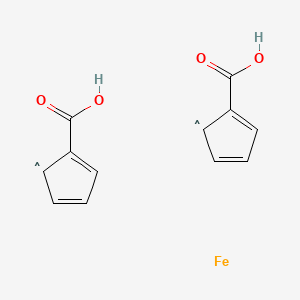



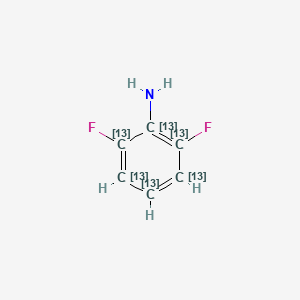



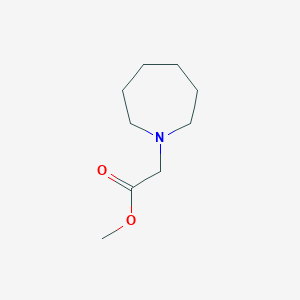
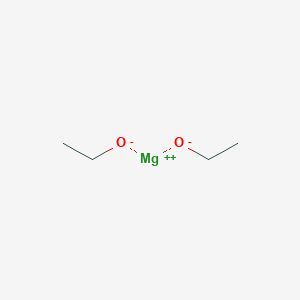

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
